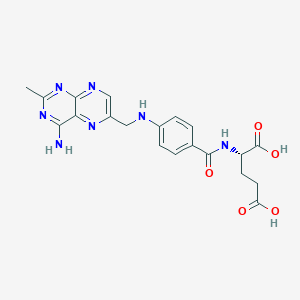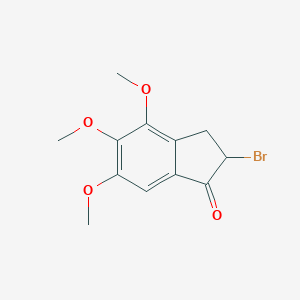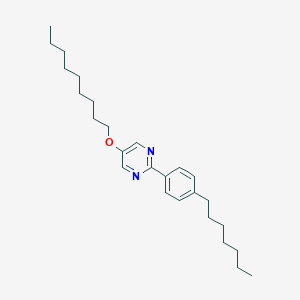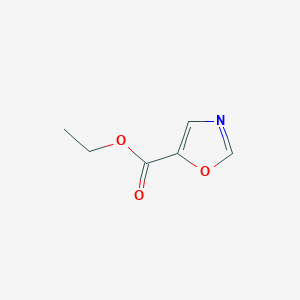
3-Butyryl-4-methyloxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyryl-4-methyloxazolidin-2-one, also known as BM-3, is a cyclic dipeptide that has been found to have various applications in scientific research. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively. BM-3 has been reported to have various biochemical and physiological effects, making it a potential candidate for future research.
作用機序
3-Butyryl-4-methyloxazolidin-2-one has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one is not fully understood, but it is believed to involve the disruption of the cell membrane and the inhibition of protein synthesis. 3-Butyryl-4-methyloxazolidin-2-one has also been reported to induce apoptosis in cancer cells, which may be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
3-Butyryl-4-methyloxazolidin-2-one has been reported to have various biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of immune response. 3-Butyryl-4-methyloxazolidin-2-one has also been reported to have anti-inflammatory and analgesic properties. In addition, 3-Butyryl-4-methyloxazolidin-2-one has been shown to interact with different enzymes and receptors, which may explain its diverse biological activities.
実験室実験の利点と制限
One of the advantages of using 3-Butyryl-4-methyloxazolidin-2-one in lab experiments is its stability and solubility in different solvents. 3-Butyryl-4-methyloxazolidin-2-one is also relatively easy to synthesize, making it readily available for research. However, one of the limitations of using 3-Butyryl-4-methyloxazolidin-2-one is its potential toxicity, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one is not fully understood, which may hinder its application in certain research areas.
将来の方向性
There are several future directions for 3-Butyryl-4-methyloxazolidin-2-one research, including the development of 3-Butyryl-4-methyloxazolidin-2-one-based drugs for the treatment of bacterial and fungal infections, the synthesis of 3-Butyryl-4-methyloxazolidin-2-one-based cyclic peptides with potential therapeutic applications, and the conjugation of 3-Butyryl-4-methyloxazolidin-2-one with different biomolecules to improve their stability and activity. In addition, further studies are needed to elucidate the mechanism of action of 3-Butyryl-4-methyloxazolidin-2-one and its potential toxicity in different experimental systems.
Conclusion:
In conclusion, 3-Butyryl-4-methyloxazolidin-2-one is a cyclic dipeptide with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 3-Butyryl-4-methyloxazolidin-2-one has potential applications in drug discovery, peptide synthesis, and bioconjugation, making it a promising candidate for future research.
合成法
3-Butyryl-4-methyloxazolidin-2-one can be synthesized using different methods, including solution-phase synthesis, solid-phase synthesis, and microwave-assisted synthesis. The solution-phase synthesis involves the reaction of N-protected amino acids with an activated ester of the other amino acid in a suitable solvent. The solid-phase synthesis involves the use of a resin-bound amino acid, which is coupled with another amino acid using a coupling reagent. The microwave-assisted synthesis involves the use of microwave irradiation to accelerate the reaction between the protected amino acids.
科学的研究の応用
3-Butyryl-4-methyloxazolidin-2-one has been used in various scientific research applications, including drug discovery, peptide synthesis, and bioconjugation. 3-Butyryl-4-methyloxazolidin-2-one has been reported to have antimicrobial, antifungal, and anticancer properties. It has also been used as a building block for the synthesis of cyclic peptides, which have potential applications in drug development. 3-Butyryl-4-methyloxazolidin-2-one has been conjugated with different biomolecules, such as antibodies and enzymes, to improve their stability and activity.
特性
CAS番号 |
111292-83-2 |
|---|---|
製品名 |
3-Butyryl-4-methyloxazolidin-2-one |
分子式 |
C8H13NO3 |
分子量 |
171.19 g/mol |
IUPAC名 |
3-butanoyl-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H13NO3/c1-3-4-7(10)9-6(2)5-12-8(9)11/h6H,3-5H2,1-2H3 |
InChIキー |
FTBWXCQJZQQIRS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1C(COC1=O)C |
正規SMILES |
CCCC(=O)N1C(COC1=O)C |
同義語 |
2-Oxazolidinone, 4-methyl-3-(1-oxobutyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



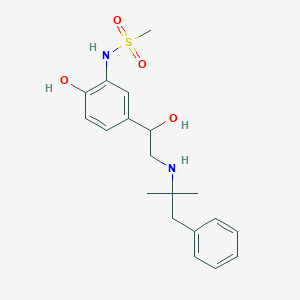
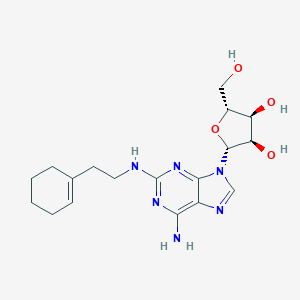
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-6-azabicyclo[3.1.0]hexane-6-ethanol](/img/structure/B47291.png)

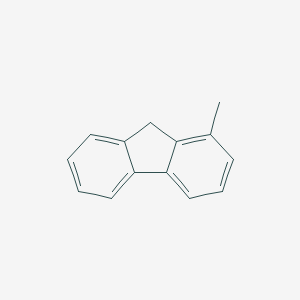
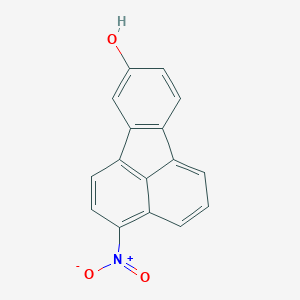
![Propanoic acid, 3-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-3-oxo-, ethyl ester](/img/structure/B47297.png)
